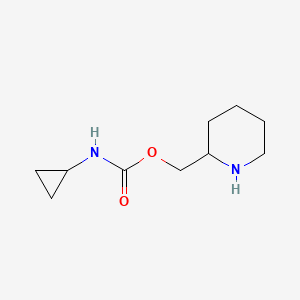

Piperidin-2-ylmethyl cyclopropylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

piperidin-2-ylmethyl N-cyclopropylcarbamate |

InChI |

InChI=1S/C10H18N2O2/c13-10(12-8-4-5-8)14-7-9-3-1-2-6-11-9/h8-9,11H,1-7H2,(H,12,13) |

InChI Key |

UCJHYDCZKWDIOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)COC(=O)NC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for Piperidin 2 Ylmethyl Cyclopropylcarbamate and Its Analogues

Synthesis of Cyclopropylcarbamate Moieties

The cyclopropylcarbamate moiety is the second key component of the target molecule. Its synthesis involves the formation of a carbamate (B1207046) group attached to a cyclopropane (B1198618) ring. The general synthesis of carbamates is well-established and can be achieved through several routes. nih.gov

Common methods for carbamate formation include:

Reaction with Activated Carbonates : Amines can react with activated mixed carbonates, such as p-nitrophenyl carbonates, to form the corresponding carbamate. nih.gov These activated carbonates are typically prepared by treating an alcohol with a reagent like p-nitrophenyl chloroformate. nih.gov

Three-Component Coupling : A direct synthesis can be achieved through a three-component coupling of an amine, carbon dioxide, and an alkyl halide, often mediated by a base like cesium carbonate. organic-chemistry.org

Curtius Rearrangement : Carboxylic acids can be converted to acyl azides, which then undergo a Curtius rearrangement to form an isocyanate. This intermediate can be trapped by an alcohol to yield the desired carbamate. organic-chemistry.org

For the specific synthesis of a cyclopropylcarbamate, cyclopropylamine (B47189) would serve as the amine component. This precursor can be reacted with various carbonylating agents to install the carbamate group.

| Reagent Type | Example | Application | Reference |

|---|---|---|---|

| Phosgene (B1210022) Equivalent | p-Nitrophenyl chloroformate (PNPCOCl) | Activates an alcohol to a mixed carbonate, which then reacts with an amine. | nih.gov |

| Dicarbonate (B1257347) | Di-tert-butyl dicarbonate (Boc2O) | Reacts with amines to form Boc-protected carbamates. | organic-chemistry.org |

| Carbonyl Imidazole | N,N′-Carbonyldiimidazole (CDI) | Activates amines or alcohols for subsequent reaction to form carbamates. | nih.gov |

| Isocyanate | Aryl or Alkyl Isocyanate | Reacts directly with an alcohol to form the carbamate linkage. | organic-chemistry.org |

Coupling Methodologies for Assembling the Piperidin-2-ylmethyl Cyclopropylcarbamate Framework

The final assembly of this compound requires the formation of a carbamate linkage between the (piperidin-2-yl)methanol fragment and the cyclopropylamine fragment. This can be accomplished through several established coupling strategies.

A primary method involves the reaction of (piperidin-2-yl)methanol with cyclopropyl (B3062369) isocyanate. This is a direct and often high-yielding approach to carbamate formation. An alternative, two-step strategy involves the activation of the primary alcohol of (piperidin-2-yl)methanol using a phosgene equivalent like N,N'-carbonyldiimidazole (CDI) or p-nitrophenyl chloroformate. nih.gov The resulting activated intermediate (an imidazolyl carbamate or a mixed carbonate) is then treated with cyclopropylamine to displace the leaving group and form the final product. nih.gov

For analogous structures involving an amide linkage rather than a carbamate, standard peptide coupling reagents are employed. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are effective for forming amide bonds between a carboxylic acid and an amine. nih.gov

Derivatization and Functionalization of the this compound Skeleton

Once the core skeleton is assembled, further derivatization can be performed to create analogues. The primary sites for functionalization are the two nitrogen atoms: the secondary amine of the piperidine (B6355638) ring and the N-H group of the carbamate.

The piperidine nitrogen is a versatile handle for introducing a wide range of substituents. Common derivatization reactions include:

N-Alkylation : This can be achieved via reductive amination with aldehydes or ketones using reagents like borane-pyridine complex. tandfonline.com

N-Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base can install various acyl groups. researchgate.net

N-Arylation : Palladium-catalyzed Buchwald-Hartwig or copper-mediated Ullmann-Goldberg C-N coupling reactions can be used to attach aryl or heteroaryl groups, although these methods can be limited by substrate scope and base sensitivity. nih.gov

The carbamate nitrogen can also be functionalized, for example, through alkylation, although this is generally less common than modification of the piperidine nitrogen. The choice of derivatization strategy allows for the systematic modification of the molecule's properties.

Regioselective Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for introducing structural diversity in analogues of this compound. Regioselective functionalization of this nitrogen allows for the synthesis of a wide array of N-substituted derivatives. Common strategies include N-alkylation and N-arylation, where the reaction conditions and the nature of the substituents can significantly impact the outcome.

N-Alkylation: This is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. The reaction typically involves the treatment of the piperidine derivative with an alkyl halide in the presence of a base. The choice of base and solvent is critical to control the extent of alkylation and prevent side reactions. For instance, in the synthesis of N-alkylated piperidines, bases such as potassium carbonate in a solvent like dimethylformamide (DMF) are commonly employed at room temperature. researchgate.net The reactivity of the alkylating agent also plays a role, with alkyl iodides generally being more reactive than bromides or chlorides. To achieve monoalkylation on piperazine (B1678402), a related heterocyclic system, controlling the stoichiometry and using a protonated form of the diamine can be effective. researchgate.net

N-Arylation: The introduction of aryl groups at the piperidine nitrogen is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. Copper-catalyzed N-arylation has proven effective for a variety of amines. For example, copper sulfate (B86663) in water can catalyze the N-arylation of amines with aryliodonium ylides, with electron-donating and electron-withdrawing groups on the aryl ring being well-tolerated. nih.gov The choice of ligand is also crucial in copper-catalyzed N-arylation of amides, where derivatives of natural amino acids like L-proline have been shown to be efficient. nih.gov Nickel-catalyzed amination of aryl chlorides offers a selective method for the mono-arylation of piperazine. researchgate.net

The electronic and steric properties of substituents on the piperidine ring can influence the rate and yield of N-functionalization. Electron-withdrawing groups on the piperidine ring can decrease the nucleophilicity of the nitrogen atom, potentially slowing down the reaction rate. Conversely, electron-donating groups may enhance reactivity. Steric hindrance around the nitrogen atom, particularly from substituents at the C2 and C6 positions, can significantly impede the approach of the electrophile, necessitating more forcing reaction conditions or specialized catalytic systems. beilstein-journals.org

Table 1: Comparison of Catalytic Systems for N-Arylation of Piperidine Analogues

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |

|---|---|---|---|---|---|---|

| CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K3PO4 | DMSO | 110 | Good to High | nih.gov |

| CuSO4·5H2O | None | - | Water | 60 | Good to Excellent | nih.gov |

| Ni(0)/2,2'-bipyridine | 2,2'-bipyridine | LiOtBu | Toluene | 130 | Good | researchgate.net |

Modifications at the Cyclopropyl Ring

The cyclopropyl ring is a versatile structural motif that can be modified to fine-tune the properties of the final compound. Synthetic strategies for creating functionalized cyclopropanes often involve the cyclopropanation of alkenes or ring-closure reactions.

Cyclopropanation of Alkenes: A common method for forming cyclopropane rings is the reaction of an alkene with a carbene or carbenoid. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic example. wikipedia.org Metal-catalyzed decomposition of diazo compounds in the presence of an alkene is another powerful technique, with rhodium and copper catalysts being widely used. nih.gov The choice of catalyst can influence the stereoselectivity of the cyclopropanation. For instance, rhodium(III)-catalyzed cyclopropanation of unactivated olefins can be initiated by C-H activation. nih.gov The nature of the alkene substrate is also important; electron-deficient alkenes can be effectively cyclopropanated using organozinc reagents. acs.org

Synthesis of Substituted Cyclopropylamines: Functionalized cyclopropylamines, which are precursors to the cyclopropylcarbamate moiety, can be synthesized through various routes. One approach involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure to yield trans-2-substituted cyclopropylamines with high diastereoselectivity. nih.govchemrxiv.orgchemrxiv.org The Curtius rearrangement of cyclopropyl acyl azides is another established method for accessing cyclopropylamines. chemrxiv.org

Modifications to the cyclopropyl ring can be introduced either before or after the formation of the carbamate linkage. For instance, starting with a substituted alkene in a cyclopropanation reaction will directly lead to a functionalized cyclopropane ring. Alternatively, functional groups on the cyclopropane ring can be manipulated post-synthesis. The presence of electron-withdrawing groups on the cyclopropane ring can activate it for ring-opening reactions, which must be considered during synthetic planning. researchgate.netresearchgate.net

Table 2: Selected Methods for the Synthesis of Functionalized Cyclopropanes

| Method | Reagents | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Simmons-Smith Reaction | Zn-Cu, CH2I2 | Alkene | Stereospecific, reliable for unactivated alkenes. | wikipedia.org |

| Rh(III)-Catalyzed Cyclopropanation | [RhCp*Cl2]2, AgSbF6 | N-Enoxyphthalimide, Alkene | C-H activation initiated, mild conditions. | nih.gov |

| Zinc-Mediated Cyclopropanation | Zn, LiCl, Ethyl dibromofluoroacetate | Electron-deficient alkene | Forms monofluorinated cyclopropanes. | acs.org |

| Homoenolate Trapping | CH2(ZnI)2, Amine | α-Chloroaldehyde | High diastereoselectivity for trans-2-substituted cyclopropylamines. | nih.gov |

Substitution Effects on Synthetic Efficiency

The efficiency of the synthesis of this compound and its analogues is highly dependent on the electronic and steric nature of substituents on both the piperidine and cyclopropyl rings.

Effects of Substituents on the Piperidine Ring: Substituents on the piperidine ring can exert significant electronic and steric effects on the reactivity of the piperidine nitrogen.

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the piperidine ring, particularly at positions that can influence the nitrogen's electron density through inductive or mesomeric effects, will decrease the nucleophilicity of the nitrogen. This can lead to slower reaction rates and lower yields in N-alkylation and N-arylation reactions. For example, N-Boc protected piperidines are less reactive in certain photoredox-catalyzed arylations due to the electron-withdrawing nature of the carbamate. nih.gov Conversely, electron-donating groups (EDGs) can enhance the nitrogen's nucleophilicity, potentially increasing reaction rates.

Steric Effects: The steric hindrance around the piperidine nitrogen is a critical factor. Bulky substituents at the C2 and C6 positions can shield the nitrogen atom, making it less accessible to electrophiles. This steric impediment can dramatically reduce the efficiency of N-functionalization reactions, often requiring harsher conditions or more sophisticated catalytic systems to achieve reasonable yields. beilstein-journals.org In some cases, steric bulk on a distal nitrogen in a piperazine system can prevent undesired side reactions. beilstein-journals.org

Effects of Substituents on the Cyclopropyl Ring: Substituents on the cyclopropyl ring primarily influence the stability of the ring and the reactivity of any functional groups attached to it.

Electronic Effects: The presence of electron-withdrawing groups on the cyclopropane ring can make it susceptible to nucleophilic attack and ring-opening. This is a crucial consideration during the synthesis, as certain reaction conditions (e.g., strong bases or nucleophiles) could lead to undesired side products. researchgate.netresearchgate.net Conversely, electron-donating groups can stabilize the cyclopropane ring. In the context of forming the cyclopropylcarbamate, the electronic nature of substituents on the cyclopropylamine precursor can affect its nucleophilicity and reactivity towards the activated piperidin-2-ylmethanol derivative.

Steric Effects: Steric bulk on the cyclopropyl ring can influence the approach of reactants during the formation of the carbamate linkage. Highly substituted cyclopropylamines may react more slowly. During the synthesis of the cyclopropane ring itself, the stereochemistry of the final product can be influenced by the steric demands of the substituents on the starting alkene and the cyclopropanating agent. rsc.org

Table 3: Summary of General Substituent Effects on Synthetic Efficiency

| Moiety | Substituent Type | Effect on Reactivity | Impact on Synthetic Efficiency |

|---|---|---|---|

| Piperidine Ring | Electron-Withdrawing Group (EWG) | Decreased nucleophilicity of N | Lower yields/slower rates for N-functionalization. |

| Electron-Donating Group (EDG) | Increased nucleophilicity of N | Higher yields/faster rates for N-functionalization. | |

| Sterically Bulky Group (at C2/C6) | Increased steric hindrance at N | Lower yields, may require harsher conditions. | |

| Cyclopropyl Ring | Electron-Withdrawing Group (EWG) | Increased susceptibility to ring-opening | Potential for side reactions and lower yields. |

| Sterically Bulky Group | Increased steric hindrance | Slower reaction rates for carbamate formation. |

Biological Activity Profiling and Molecular Target Elucidation of Piperidin 2 Ylmethyl Cyclopropylcarbamate and Its Derivatives

Multi-Target Directed Ligand (MTDL) Design and Evaluation

The design of Piperidin-2-ylmethyl cyclopropylcarbamate as a Multi-Target Directed Ligand (MTDL) has not been described in the literature. The MTDL strategy is an emerging paradigm in drug discovery, particularly for complex multifactorial diseases like Alzheimer's. nih.govnih.gov This approach involves designing a single molecule that can interact with multiple biological targets. Scaffolds like benzyl (B1604629) piperazine (B1678402) have been investigated for creating MTDLs with dual inhibitory potential against key enzymes or pathological processes. jneonatalsurg.com

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring serves as a crucial scaffold in many biologically active compounds, and its substitution pattern is a key determinant of pharmacological activity. nih.govresearchgate.net For piperidine-based inhibitors, modifications to this ring can dramatically alter binding affinity and selectivity.

Studies on related piperidine carbamates, particularly those targeting fatty acid amide hydrolase (FAAH), have shown that the integrity of the six-membered ring is often a strict requirement for maintaining potency. nih.gov In a series of (indolylalkyl)piperidine carbamates, replacing the piperidine ring with a piperazine (B1678402) system resulted in an approximately fourfold decrease in FAAH inhibitory potency. nih.gov Furthermore, opening the piperidine ring to create a more flexible acyclic analog led to a significant 35-fold loss of activity, highlighting the importance of the ring's conformational rigidity for effective enzyme inhibition. nih.gov

While the core piperidine structure can be essential, strategic substitutions can enhance activity. In a different class of inhibitors targeting monoamine oxidase B (MAO-B), a 4-methyl substitution on the piperidine ring was found to produce high inhibitory activity. nih.gov Conversely, in some series, substitutions can be detrimental. For a class of p53-HDM2 inhibitors, various substitutions at the 4, 5, and 6 positions of the piperidine ring were explored, but none resulted in a significant improvement in potency compared to the unsubstituted parent compound. researchgate.net This suggests that for many targets, the piperidine ring itself fits into a tightly constrained binding pocket where additional bulk is not well-tolerated.

Table 1: Effect of Piperidine and Related Ring Modifications on FAAH Inhibition Data synthesized from studies on analogous inhibitor series.

| Compound Series | Modification | Relative Potency | Reference |

|---|---|---|---|

| (Indolylalkyl)piperidine carbamates | Piperidine (Baseline) | 1x | nih.gov |

| (Indolylalkyl)piperidine carbamates | Piperazine replacement | ~0.25x | nih.gov |

| (Indolylalkyl)piperidine carbamates | Ring-opened (acyclic) | ~0.03x | nih.gov |

| Piperidine/Piperazine carbamates | Modifications to piperidine ring | Ablated activity | nih.gov |

Role of the Cyclopropylcarbamate Group in Ligand-Target Interactions

The carbamate (B1207046) moiety is a key functional group that often acts as a covalent modifier of serine hydrolases, a class of enzymes that includes FAAH. nih.govresearchgate.net This functional group can undergo nucleophilic attack by a catalytic serine residue in the enzyme's active site, leading to carbamylation of the enzyme and its irreversible inhibition. acs.orgnih.gov This covalent interaction is a hallmark of many potent piperidine-based inhibitors. nih.govacs.org The essential nature of the carbamic group is demonstrated by studies where its removal or significant alteration leads to a complete loss of inhibitory activity. researchgate.net

The N-cyclopropyl group plays a distinct role, primarily interacting with a hydrophobic binding pocket within the target protein. The cyclopropyl (B3062369) ring is a small, rigid, and lipophilic moiety. Its rigidity helps to minimize the entropic penalty upon binding, while its lipophilicity allows it to form favorable van der Waals interactions within nonpolar regions of the active site. In broader studies of N-alkylcarbamates, the size and shape of the N-alkyl substituent are critical for potency, with lipophilic groups like cyclohexyl or linear alkyl chains being well-tolerated and contributing significantly to FAAH inhibition. researchgate.net The compact nature of the cyclopropyl group is particularly well-suited for targets with smaller hydrophobic pockets.

The combination of the reactive carbamate warhead and the specifically shaped hydrophobic N-substituent is a classic strategy in the design of covalent enzyme inhibitors, allowing for both specific recognition and potent inactivation of the target.

Influence of Linker Region Modifications on Potency and Selectivity

The methylene (B1212753) group at the 2-position of the piperidine ring acts as a simple, one-carbon linker connecting the piperidine scaffold to the cyclopropylcarbamate warhead. The length, rigidity, and composition of this linker are critical for correctly positioning the interacting moieties within the enzyme's active site to achieve optimal binding and reactivity. nih.gov

In related compound series, the length of the linker has been shown to be a sensitive parameter.

Optimal Length: Studies on piperine (B192125) derivatives targeting MAO-B found that the optimal length of the linker between the piperidine ring and another aromatic system is between two and five atoms. nih.gov

Activity Modulation: In a series of (indolylalkyl)piperidine carbamates, varying the length of the alkyl spacer between the piperidine and indole (B1671886) rings was a key strategy that significantly affected FAAH inhibitory activity. nih.gov

Rigidity: The introduction of rigid elements, such as a piperidine or piperazine ring within a linker, has been associated with improved activity, likely by reducing the conformational flexibility of the molecule and pre-organizing it for binding. rsc.orgrsc.org

Modifying the linker region can affect not only potency but also the selectivity profile of the inhibitor. By altering the distance and geometric relationship between the piperidine scaffold and the carbamate group, the molecule's ability to discriminate between the active sites of different enzymes can be fine-tuned.

Stereochemical Effects on Biological Activity and Conformation

The substitution at the 2-position of the piperidine ring renders this position a chiral center. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity, as the binding sites of proteins are themselves chiral. nih.gov Consequently, different enantiomers of a chiral drug can exhibit vastly different potencies, metabolic profiles, and toxicities.

For piperidine derivatives, stereochemistry has been shown to strongly influence activity. For instance, studies of piperidine-based monoamine transporter inhibitors demonstrated that the stereochemistry of the piperidine ring has a significant effect on potency. clinmedkaz.org It is highly probable that the (R)- and (S)-enantiomers of Piperidin-2-ylmethyl cyclopropylcarbamate would display different biological activities. One enantiomer (the eutomer) is expected to have a three-dimensional arrangement that is more complementary to the target's binding site, leading to a stronger and more productive interaction, while the other enantiomer (the distomer) would likely be significantly less active. This stereoselectivity arises from the precise spatial orientation required for the piperidine ring to engage its sub-pocket while simultaneously positioning the carbamate group for optimal interaction with key residues, such as the catalytic serine it is designed to acylate.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For classes of inhibitors like carbamates and piperidine derivatives, QSAR models serve as powerful tools for rational drug design. plos.orgnih.gov

These models are built by calculating a set of molecular descriptors for a series of known compounds and then using statistical methods, such as multilinear regression (MLR), to derive a mathematical equation that relates these descriptors to their measured biological activity (e.g., pIC₅₀). plos.org Key descriptors often include:

Electronic Properties: Such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which can relate to the reactivity of the carbamate group. plos.orgnih.gov

Steric/Topological Properties: Such as the Connolly Accessible Area, which describes the molecule's size and shape. nih.gov

Hydrophobicity: Parameters that quantify the lipophilicity of substituents.

A robust QSAR model, validated internally (e.g., cross-validation Q²) and externally (e.g., R² for a test set), can accurately predict the activity of novel, yet-to-be-synthesized analogs. mdpi.complos.org For example, a QSAR model for carbamate-based acetylcholinesterase inhibitors was developed with a high coefficient of determination (R² = 0.81) and good predictive power (R²Test set = 0.82). plos.orgnih.gov By using such a model, researchers can prioritize the synthesis of new derivatives of this compound with specific substitutions or modifications predicted to have the highest potency, thereby accelerating the discovery of more effective compounds.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Receptor/Enzyme Interactions

No molecular docking studies detailing the binding affinity, interaction modes, or potential biological targets for Piperidin-2-ylmethyl cyclopropylcarbamate were found. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unica.itnih.govresearchgate.net It is commonly used in drug design to understand how a ligand might interact with a protein's active site. unica.itnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

There are no available reports on molecular dynamics simulations of this compound. MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into conformational changes and the stability of ligand-receptor complexes over time. unica.itnih.gov

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

No research articles presenting quantum mechanical or density functional theory calculations for this compound could be located. These methods are employed to investigate the electronic structure, reactivity, and other molecular properties at the quantum level. nih.govnih.govdntb.gov.ua

In Silico Prediction of Biological Activity Spectra (e.g., SwissTargetPrediction, PASS)

While tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are widely used for in silico prediction of biological activities, no specific results for this compound have been published. nih.govnih.govmdpi.com These platforms predict the likely biological targets and pharmacological effects of a compound based on its structure. nih.govnih.govmdpi.com

Analytical Methods for Characterization and Quality Control in Research

Spectroscopic Techniques for Structural Elucidation (NMR, MS)

Spectroscopic methods are indispensable for the primary structural confirmation of newly synthesized or procured batches of Piperidin-2-ylmethyl cyclopropylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy would be utilized to identify the different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methylene (B1212753) linker, the cyclopropyl (B3062369) group, and the carbamate (B1207046) N-H proton.

¹³C NMR spectroscopy is employed to identify all unique carbon atoms in the molecule, from the piperidine and cyclopropyl rings to the carbamate carbonyl carbon.

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|

| Piperidine N-H | 1.5 - 3.0 | Broad singlet |

| Piperidine CH (position 2) | 2.8 - 3.2 | Multiplet |

| Piperidine CH₂ (positions 3, 5) | 1.2 - 1.9 | Multiplet |

| Piperidine CH₂ (position 4) | 1.2 - 1.9 | Multiplet |

| Piperidine CH₂ (position 6) | 2.5 - 3.0 | Multiplet |

| O-CH₂ | 3.8 - 4.2 | Multiplet |

| Carbamate N-H | 5.0 - 5.5 | Broad singlet |

| Cyclopropyl CH | 2.5 - 2.8 | Multiplet |

Note: This table is illustrative and represents expected values based on general principles of NMR spectroscopy.

Mass Spectrometry (MS) is used to determine the molecular weight and to gain insights into the molecule's structure through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 213.1603 |

| [M+Na]⁺ | Sodium adduct | 235.1422 |

| Fragment | Loss of cyclopropylcarbamate group | 112.1126 |

Note: The m/z values are calculated based on the chemical formula C₁₀H₁₈N₂O₂ and represent theoretical exact masses.

Chromatographic Methods for Purity Assessment and Impurity Profiling (HPLC, GC-MS)

Chromatographic techniques are crucial for separating this compound from any impurities, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds. A reverse-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a UV detector, would be developed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile and semi-volatile impurities. For a compound like this compound, which has a relatively high boiling point and contains polar functional groups, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. GC-MS is particularly useful for identifying and quantifying residual solvents from the synthesis process.

Illustrative HPLC Purity Assessment Data

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.5 | 0.2 | Impurity A |

| 2 | 4.8 | 99.5 | This compound |

Note: This table represents a hypothetical HPLC result for a high-purity research sample.

Advanced Analytical Techniques (e.g., X-ray Diffraction) for Solid-State and Conformational Analysis

For a comprehensive understanding of the compound's properties, advanced analytical techniques may be employed.

X-ray Diffraction (XRD) : If this compound can be obtained as a crystalline solid, single-crystal X-ray diffraction can be used to determine its unambiguous three-dimensional molecular structure. This technique provides precise information on bond lengths, bond angles, and the preferred conformation of the molecule in the solid state. Powder X-ray diffraction (PXRD) can be used to characterize the bulk material's crystallinity and identify different polymorphic forms.

Information Obtainable from Single-Crystal XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry of the unit cell. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsional Angles | Information about the conformation of the piperidine and cyclopropyl rings. |

Development and Validation of Quantitative Analytical Methods for Research Samples

For many research applications, it is necessary to accurately quantify the concentration of this compound in solutions or other matrices. This requires the development and validation of a quantitative analytical method, most commonly using HPLC-UV. The method validation ensures that the analytical procedure is reliable, reproducible, and accurate for its intended purpose.

The validation process typically involves assessing the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Targets for Piperidin-2-ylmethyl Cyclopropylcarbamate Analogues

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs targeting a wide array of biological systems. arizona.edu Derivatives of this versatile heterocycle have shown utility as analgesics, antipsychotics, antihistamines, and treatments for central nervous system (CNS) disorders. arizona.eduresearchgate.net Similarly, the carbamate (B1207046) functional group is a key feature in inhibitors of various enzymes, notably hydrolases within the endocannabinoid system such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). nih.gov

Future research will focus on screening libraries of this compound analogues against new and diverse biological targets. Given the established activities of related structures, promising areas of investigation include neurodegenerative diseases like Alzheimer's, inflammatory conditions, and various cancers. ajchem-a.com The exploration of dual-target inhibitors, where a single molecule is designed to interact with two distinct pathological targets, represents a particularly promising strategy for complex diseases. For example, modifying the piperidine or carbamate moieties could yield compounds with tailored activity against both FAAH and MAGL, offering a synergistic therapeutic effect. nih.govnih.gov

| Potential Therapeutic Areas | Specific Molecular Targets | Rationale |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Sigma-1 Receptors (σ1R) | Piperidine derivatives have been successfully developed as anti-Alzheimer's agents. ajchem-a.com |

| Pain and Inflammation | Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL) | Carbamate-based inhibitors are known to modulate the endocannabinoid system, which plays a key role in pain and inflammation. nih.gov |

| Oncology | Various Kinases, Histone Deacetylases (HDACs) | The piperidine scaffold is a privileged structure found in numerous anti-cancer agents. researchgate.netajchem-a.com |

| Psychiatric Disorders | Serotonin and Dopamine Receptors, Histamine H3 Receptors (H3R) | The piperidine ring is a common feature in antipsychotic and antidepressant medications. mdpi.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel drug candidates. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the traditional Design-Make-Test-Analyze (DMTA) cycle. nih.gov

Development of Advanced Synthetic Methodologies for Chemical Library Generation

The synthesis of diverse and complex chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of this compound analogues. Recent years have seen significant advances in the synthesis of piperidine derivatives, moving towards more efficient and stereoselective methods. nih.gov

Future efforts will leverage modern synthetic strategies to rapidly generate libraries of analogues. These methodologies include:

Catalytic Hydrogenation: Palladium- and rhodium-catalyzed hydrogenation of pyridine (B92270) precursors allows for the efficient and stereoselective synthesis of substituted piperidines. nih.gov

Multicomponent Reactions: These reactions allow for the formation of several new bonds in a single step, providing a rapid route to complex piperidine structures. ajchem-a.com

One-Pot Processes: Combining multiple synthetic steps, such as functionalization and cyclization, into a single reaction vessel improves efficiency and reduces waste. mdpi.comresearchgate.net

Flow Chemistry: The use of continuous flow reactors can enable safer, more scalable, and highly controlled synthesis of piperidine intermediates and final compounds.

These advanced methods will be crucial for creating a wide range of analogues, allowing for systematic modification of the piperidine ring, the cyclopropyl (B3062369) group, and the carbamate linker to optimize potency, selectivity, and pharmacokinetic properties.

Mechanistic Investigations into Polypharmacology and Selectivity

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. nih.gov While sometimes a source of side effects, rationally designed multi-targeting compounds can offer superior efficacy for complex diseases. nih.gov The piperidine and carbamate scaffolds are known to interact with a variety of receptors and enzymes. researchgate.netnih.gov

Future research must include detailed mechanistic studies to understand the polypharmacology of this compound analogues. This involves comprehensive screening against broad panels of receptors and enzymes to identify both intended and unintended biological activities. By understanding how small structural changes affect target binding and selectivity, chemists can fine-tune molecules to achieve a desired activity profile. For instance, subtle modifications to the piperidine ring can switch a compound from a selective MAGL inhibitor to a dual FAAH/MAGL inhibitor. nih.gov These investigations are essential for developing compounds with high efficacy and minimal off-target effects.

Design of Targeted Delivery Systems for Preclinical Applications

Even a highly potent and selective compound can fail if it cannot reach its intended target in the body in sufficient concentrations. The design of advanced drug delivery systems is therefore a critical aspect of preclinical development. For analogues of this compound, especially those intended for treating cancer or CNS disorders, targeted delivery systems can enhance efficacy and reduce systemic toxicity. mdpi.com

Emerging strategies include:

Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as micelles or liposomes, can improve solubility, protect the compound from premature degradation, and allow for targeted delivery. mdpi.comresearchgate.net

"Stealth" Coatings: Modifying the surface of nanoparticles with polymers like poly(ethylene glycol) (PEG) helps them evade the body's immune system, increasing their circulation time and the likelihood of reaching the target site. mdpi.com

Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can enhance the oral bioavailability of poorly water-soluble drugs and have been explored to overcome drug resistance in cancer cells. mdpi.com

Biomimetic Strategies: Coating drug delivery systems with cell membranes can camouflage them from the immune system and improve targeting to specific tissues. mdpi.com

These advanced delivery systems will be instrumental in translating promising preclinical candidates into viable therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for Piperidin-2-ylmethyl cyclopropylcarbamate derivatives?

- Synthesis : Derivatives are typically prepared via solution-phase peptide coupling using HATU/DIPEA in acetonitrile under inert conditions. For example, ligand 17 was synthesized by conjugating enkephalin peptides to an N-phenyl-N-(piperidin-2-ylmethyl)propionamide core, followed by Boc deprotection with 50% trifluoroacetic acid in dichloromethane .

- Purification : Reverse-phase HPLC (RP-HPLC) on Vydac C18 columns (10 μm, 250 mm) with gradients of 10–90% acetonitrile in 0.1% aqueous trifluoroacetic acid is used to achieve >95% purity .

- Characterization : Structural confirmation involves H NMR (500 MHz, DMSO-d6), HRMS, and analytical HPLC. For instance, ligand 17 was validated by comparing observed vs. calculated mass-to-charge ratios (e.g., [M+H] = 823.42) .

Q. Which in vitro assays are used to evaluate opioid receptor binding affinity and functional activity?

- Binding Assays : Competitive displacement studies using H-labeled ligands (e.g., DAMGO for μ-opioid receptors, DPDPE for δ-opioid receptors) in transfected CHO cells expressing human δ (hDOR) or rat μ (rMOR) receptors. Ligand 17 showed sub-nanomolar affinity (μ: 0.6–0.9 nM; δ: 0.2–1.2 nM) .

- Functional Activity : Agonist efficacy is assessed via isolated tissue assays:

- Mouse vas deferens (MVD) for δ-receptor activity (IC = 0.47 nM for ligand 17).

- Guinea pig ileum (GPI) for μ-receptor activity (IC = 0.73 nM) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between high in vitro binding affinity and low in vivo efficacy?

- Hypothesis Testing :

- Pharmacokinetics : Assess metabolic stability via liver microsome assays. Ligand 17’s low in vivo antinociception (no significant effect at 10 μg i.t. dose) may stem from rapid clearance or poor CNS penetration .

- Receptor Density : Compare receptor expression levels in transfected cells (high density) vs. spinal cord tissue (lower density) using quantitative autoradiography .

- Signaling Bias : Evaluate G protein vs. β-arrestin recruitment using BRET/FRET assays to identify biased signaling that may reduce in vivo efficacy despite high binding .

Q. What experimental design considerations are critical for in vivo antinociception studies?

- Animal Models : Use male Sprague-Dawley rats (225–300 g) with intrathecal catheters implanted ≥7 days pre-testing to ensure surgical recovery. Baseline paw withdrawal latencies (PWLs) should fall within 16–20 seconds using a 40-intensity radiant heat source .

- Dosing Strategy : Include vehicle controls (10% DMSO:90% saline) and dose-escalation cohorts (e.g., 0.1–10 μg ligand 17). Calculate % antinociception as:

Statistical analysis requires non-parametric two-way ANOVA with post hoc Neuman–Kuels tests due to non-Gaussian latency distributions .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- Key Modifications :

- Linker Incorporation : Introducing β-alanine between the peptide and small molecule improves μ/δ affinity balance (e.g., ligand 16: 2 nM binding vs. ligand 17: 0.6 nM) .

- Amino Acid Substitution : Replacing Tyr with 2,6-dimethyltyrosine (Dmt) enhances receptor interaction. Ligand 18 (Dmt variant) showed 10-fold higher δ-receptor selectivity than parent compounds .

- Functional Group Screening : Use parallel synthesis to test cyclopropylcarbamate analogs with varied N-alkyl groups (e.g., methyl vs. isopropyl) for improved metabolic stability .

Data Contradiction Analysis

Q. Why do some derivatives exhibit potent in vitro agonist activity but fail in inflammatory pain models?

- Tissue-Specific Effects : Ligand 17’s efficacy in acute thermal pain (e.g., tail-flick test) may not translate to chronic inflammatory models (e.g., CFA-induced hyperalgesia) due to differential receptor coupling in nociceptive pathways .

- Temporal Dynamics : In vitro assays measure acute receptor activation (minutes), while chronic pain models require sustained drug exposure. Evaluate time-course pharmacokinetics using LC-MS/MS to detect rapid metabolite formation .

Methodological Best Practices

Q. What analytical techniques are essential for validating compound purity and stability?

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with RP-HPLC monitoring. Ligand 17 showed <5% degradation under these conditions .

- Batch Consistency : Use H NMR integration to quantify residual solvents (e.g., DMSO < 0.1%) and ensure inter-batch reproducibility .

Q. How should researchers design controls for opioid receptor selectivity studies?

- Reference Ligands : Include DAMGO (μ-selective) and naltrindole (δ-selective) in competition binding assays.

- Knockout Models : Validate target engagement using μ-receptor knockout mice to confirm on-mechanism effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.